molecular formula C11H11NS B179958 4-(Thien-2-ylmethyl)aniline CAS No. 129136-65-8

4-(Thien-2-ylmethyl)aniline

Cat. No.: B179958
CAS No.: 129136-65-8
M. Wt: 189.28 g/mol
InChI Key: PIJZLXNJWCKMSA-UHFFFAOYSA-N
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Description

4-(Thien-2-ylmethyl)aniline is an organic compound with the molecular formula C11H11NS. It is a derivative of aniline, where the aniline ring is substituted with a thienylmethyl group at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thien-2-ylmethyl)aniline typically involves the reaction of 4-bromoaniline with 2-thienylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(Thien-2-ylmethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Thien-2-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Thien-2-ylmethyl)aniline is primarily based on its ability to interact with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. For instance, in biological systems, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 4-(Thiophen-2-ylmethyl)aniline
  • 4-(2-Thienylmethyl)phenylamine
  • 4-(Thien-2-ylmethyl)phenylamine

Comparison: 4-(Thien-2-ylmethyl)aniline is unique due to the specific positioning of the thienylmethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-(thiophen-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJZLXNJWCKMSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602032
Record name 4-[(Thiophen-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129136-65-8
Record name 4-[(Thiophen-2-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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